3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrrole reacts with a sulfonyl chloride in the presence of a base.
Substitution with the Pyrrolidine Moiety: The ethylpyrrolidine group can be introduced through a nucleophilic substitution reaction, where the pyrrole reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce sulfinyl or sulfide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance its pharmacological properties.
Industry
In the industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHYLBENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE
- 3-(4-FLUOROBENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE
Uniqueness
The uniqueness of 3-(4-CHLOROBENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in the presence of the chlorobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its methyl or fluoro analogs. This can affect its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C19H26ClN3O2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H26ClN3O2S/c1-4-22-11-5-6-16(22)12-23-14(3)13(2)18(19(23)21)26(24,25)17-9-7-15(20)8-10-17/h7-10,16H,4-6,11-12,21H2,1-3H3 |
InChI Key |
QLLWJKFVKNKSOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2C(=C(C(=C2N)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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